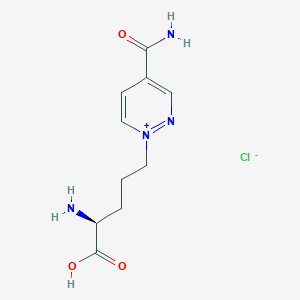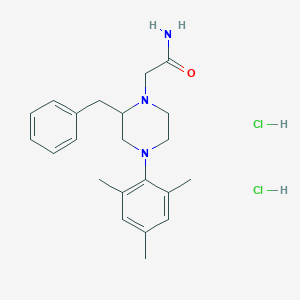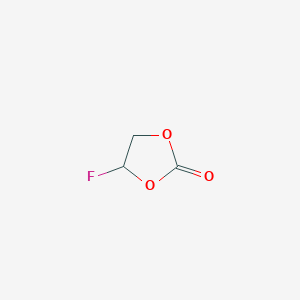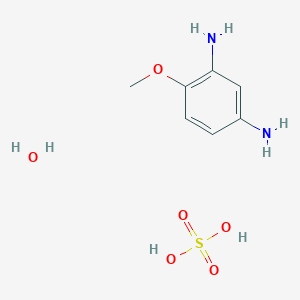
(S)-4-(Aminocarbonyl)-1-(4-amino-4-carboxybutyl)pyridazinium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-4-(Aminocarbonyl)-1-(4-amino-4-carboxybutyl)pyridazinium chloride, commonly known as ACPD, is a chemical compound that has been extensively studied for its various applications in scientific research. ACPD is a potent agonist of metabotropic glutamate receptors and has been used in several studies to understand the mechanism of action of these receptors.
Mechanism of Action
ACPD acts as an agonist of metabotropic glutamate receptors, which are G protein-coupled receptors that are activated by glutamate. Upon activation, these receptors activate various signaling pathways that lead to changes in neuronal excitability, synaptic plasticity, and neurotransmitter release. ACPD has been shown to activate the group I and group II metabotropic glutamate receptors, which are involved in the regulation of calcium signaling and synaptic plasticity.
Biochemical and Physiological Effects:
The activation of metabotropic glutamate receptors by ACPD leads to various biochemical and physiological effects. These include the modulation of calcium signaling, the regulation of synaptic plasticity, and the modulation of neurotransmitter release. ACPD has also been shown to have neuroprotective effects in several studies, which may have implications for the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
ACPD is a potent agonist of metabotropic glutamate receptors and has been extensively used in scientific research. The advantages of using ACPD include its high potency and selectivity for metabotropic glutamate receptors. However, ACPD has some limitations, including its short half-life and the need for high concentrations to activate the receptors. These limitations can be overcome by using other agonists or modulators of metabotropic glutamate receptors.
Future Directions
There are several future directions for research on ACPD and metabotropic glutamate receptors. These include the development of more potent and selective agonists and modulators of these receptors, the identification of novel signaling pathways activated by these receptors, and the exploration of the therapeutic potential of these receptors in various neurological disorders. Additionally, the role of metabotropic glutamate receptors in other physiological processes such as pain, addiction, and mood disorders can also be explored using ACPD and other tools.
Synthesis Methods
The synthesis of ACPD involves the reaction of 4-(aminocarbonyl)pyridine with ethyl 4-bromobutyrate in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with 4-aminobutanoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to obtain ACPD. The final product is obtained as a chloride salt by treating ACPD with hydrochloric acid.
Scientific Research Applications
ACPD has been extensively used in scientific research as a tool to study the mechanism of action of metabotropic glutamate receptors. It has been shown to be a potent agonist of these receptors and has been used in several studies to understand the signaling pathways activated by these receptors. ACPD has also been used to study the role of metabotropic glutamate receptors in synaptic plasticity, learning, and memory.
properties
CAS RN |
115920-43-9 |
|---|---|
Product Name |
(S)-4-(Aminocarbonyl)-1-(4-amino-4-carboxybutyl)pyridazinium chloride |
Molecular Formula |
C10H16N4O3.Cl |
Molecular Weight |
274.7 g/mol |
IUPAC Name |
(2S)-2-amino-5-(4-carbamoylpyridazin-1-ium-1-yl)pentanoic acid;chloride |
InChI |
InChI=1S/C10H14N4O3.ClH/c11-8(10(16)17)2-1-4-14-5-3-7(6-13-14)9(12)15;/h3,5-6,8H,1-2,4,11H2,(H2-,12,15,16,17);1H/t8-;/m0./s1 |
InChI Key |
UNLIMPSYAWNGDA-QRPNPIFTSA-N |
Isomeric SMILES |
C1=C[N+](=NC=C1C(=O)N)CCC[C@@H](C(=O)O)N.[Cl-] |
SMILES |
C1=C[N+](=NC=C1C(=O)N)CCCC(C(=O)O)N.[Cl-] |
Canonical SMILES |
C1=C[N+](=NC=C1C(=O)N)CCCC(C(=O)O)N.[Cl-] |
synonyms |
Pyridazomycin |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-Propanol, 3-[[2-[(1H-benzimidazol-2-ylsulfinyl)methyl]-3-methyl-4-pyridinyl]oxy]-](/img/structure/B53664.png)









